Comparative Analytical Performance: LTE4-d5 as an Internal Standard vs. Unlabeled LTE4
Leukotriene E4-d5 enables precise quantification of LTE4 in biological matrices by correcting for variable recovery and matrix effects, a function that unlabeled LTE4 cannot fulfill . The deuterated analog co-elutes with endogenous LTE4 but is distinguished by a mass shift of +5 Da, permitting accurate deconvolution of analyte signal .
| Evidence Dimension | Quantitative Accuracy |
|---|---|
| Target Compound Data | Mass shift of +5 Da; purity ≥99% deuterated forms (d1-d5) |
| Comparator Or Baseline | Unlabeled LTE4: No mass shift; purity ≥98% |
| Quantified Difference | Target compound enables internal standardization; comparator cannot. |
| Conditions | LC-MS/MS analysis of urine, plasma, or cell culture supernatant |
Why This Matters
For procurement, this directly impacts assay validity; using unlabeled LTE4 would invalidate quantitative mass spectrometry workflows due to inability to correct for sample preparation variability.
